Methyl 4-hydroxy-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a hydroxy group (-OH) attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound’s interaction with its targets can potentially influence various downstream effects, including the inhibition of reverse transcriptase enzymes .
Result of Action
The compound’s interaction with its targets can potentially lead to the inhibition of reverse transcriptase enzymes, which could have significant implications in the treatment of diseases like hiv .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Preparation Methods
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through the esterification of 4-hydroxy-2-(trifluoromethyl)benzoic acid with methanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Chemical Reactions Analysis
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-(trifluoromethyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 4-hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Methyl 4-hydroxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate: Similar structure but with different positioning of the hydroxy and trifluoromethyl groups, leading to variations in reactivity and applications.
Methyl 4-(trifluoromethyl)benzoate:
The presence of both the hydroxy and trifluoromethyl groups in this compound makes it unique, providing a combination of properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSWKTCQCZAEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630626 | |
Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790695-49-7 | |
Record name | Methyl 4-hydroxy-2-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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